molecular formula C16H15ClN6O3 B1681621 (S)-Desmethylzopiclone CAS No. 151776-26-0

(S)-Desmethylzopiclone

Cat. No.: B1681621
CAS No.: 151776-26-0
M. Wt: 374.78 g/mol
InChI Key: CGSFZSTXVVJLIX-HNNXBMFYSA-N
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Preparation Methods

SEP-174559 can be synthesized from racemic zopiclone through several related procedures. One method involves the demethylation of zopiclone using diethyl azodicarboxylate in boiling toluene, followed by mild hydrolysis with ammonium chloride in refluxing ethanol. Another method involves treating zopiclone with chloroethyl chloroformate to produce a carbamate, which is then hydrolyzed in boiling methanol . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

SEP-174559 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, zopiclone.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SEP-174559 has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a reference compound for studying the pharmacokinetics and metabolism of zopiclone. In biology and medicine, it has been investigated for its anxiolytic properties and its effects on gamma-aminobutyric acid type-A receptors. It has also been studied for its potential use in treating anxiety disorders and muscle spasticity .

Mechanism of Action

SEP-174559 exerts its effects by potentiating gamma-aminobutyric acid type-A receptor currents evoked by subsaturating concentrations of gamma-aminobutyric acid. This potentiation is related to a leftward shift in the gamma-aminobutyric acid dose-response curves, suggesting that the compound increases gamma-aminobutyric acid binding affinity. The potentiation strictly requires the presence of the gamma-2 subunit of the gamma-aminobutyric acid type-A receptor. SEP-174559 also inhibits nicotinic acetylcholine receptors and N-methyl-D-aspartate receptors .

Comparison with Similar Compounds

SEP-174559 is similar to other benzodiazepine-site ligands such as zopiclone, alprazolam, and diazepam. it is unique in its selective potentiation of gamma-aminobutyric acid type-A receptors containing the gamma-2 subunit. Unlike some other compounds, SEP-174559 does not affect serotonin type-3 receptors but inhibits nicotinic acetylcholine receptors and N-methyl-D-aspartate receptors .

Similar compounds include:

  • Zopiclone
  • Alprazolam
  • Diazepam
  • Clobazam
  • Phenazepam

These compounds share similar mechanisms of action but differ in their selectivity and specific receptor interactions .

Properties

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFZSTXVVJLIX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151776-26-0
Record name SEP-174559
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEP-174559
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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